Anti-kentsin

CAS No.:

Cat. No.: VC18466479

Molecular Formula: C22H45N11O6

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H45N11O6 |

|---|---|

| Molecular Weight | 559.7 g/mol |

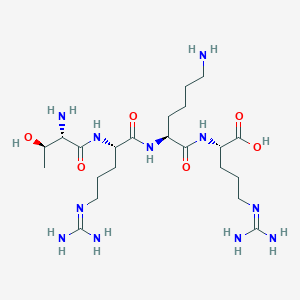

| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13+,14+,15+,16+/m1/s1 |

| Standard InChI Key | GXWJQJWRHLTUKE-YXMSTPNBSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Introduction

Chemical and Physical Properties

Anti-Kentsin’s physicochemical profile is critical for understanding its stability and interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 559.66 g/mol |

| CAS Registry Number | 73430-00-9 |

| Sequence | Thr-Arg-Lys-Arg |

| Purity (Commercial Samples) | >95% |

| Storage Recommendations | Lyophilized powder at -20°C |

The peptide’s stability is influenced by its resistance to enzymatic degradation, attributed to the absence of protease-sensitive bonds . Structural studies using quantum density functional theory (DFT) highlight that hydration patterns and intramolecular hydrogen bonding stabilize its β-turn conformation, which may enhance receptor interactions .

Pharmacological Profile and Mechanisms of Action

Retrovirus Modulation

In transformed Balb/c mouse cells (K-Balb), Anti-Kentsin (100 μg/mL) enhanced endogenous xenotropic murine retrovirus expression by 2-log units over controls . This induction was proportional to spontaneous viral release and inhibited by actinomycin D, implicating RNA synthesis dependency. Neutralization experiments with anti-RLV gp70 serum confirmed viral specificity .

Comparative Analysis with Structural Analogs

Anti-Kentsin vs. Tuftsin

While both peptides are tetrapeptides, their residue sequences differ:

-

Anti-Kentsin: Thr-Arg-Lys-Arg

-

Tuftsin: Thr-Lys-Pro-Arg

Functional disparities arise from these structural variations. Tuftsin enhances phagocytosis and immune responses, whereas Anti-Kentsin’s primary documented effects are antiviral and analgesic . DFT studies reveal that hydration stabilizes tuftsin’s γ-turn conformation, whereas Anti-Kentsin adopts a β-turn, affecting receptor binding specificity .

Retro Anti-Kentsin

The retro isomer (Arg-Lys-Arg-Thr) exhibits distinct hydration energetics and hydrogen-bonding patterns, leading to reduced stability compared to the native sequence . This underscores the importance of residue order in biological activity.

Research Applications and Experimental Findings

Virology Studies

Anti-Kentsin’s ability to upregulate retrovirus expression has made it a tool for studying viral latency and reactivation mechanisms. In K-Balb cells, it synergizes with dexamethasone to enhance viral yield, providing a model for probing endogenous retrovirus-host interactions .

Neuropharmacology

Central administration studies suggest potential applications in pain management, though its inability to bind classical opioid receptors limits therapeutic utility without further modification .

Immunological Reagents

Anti-Kentsin is listed in quantitative immunology databases like AntiJen, which catalog peptide interactions with major histocompatibility complex (MHC) molecules and T-cell receptors . Such data aids in epitope prediction for vaccine design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume